molecular formula C8H6O4<br>C8H6O4<br>C6H4(COOH)2 B129881 Terephthalic acid CAS No. 100-21-0

Terephthalic acid

Cat. No.: B129881
CAS No.: 100-21-0
M. Wt: 166.13 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Description

Terephthalic acid (TPA), chemically known as 1,4-benzenedicarboxylic acid (C₈H₆O₄; CAS 100-21-0), is a white crystalline powder with a molecular weight of 166.13 g/mol . It is a para-substituted aromatic dicarboxylic acid, characterized by two carboxylic acid groups at the 1 and 4 positions of the benzene ring. TPA is sparingly soluble in water (0.017 g/100 mL at 25°C) but dissolves in alkaline solutions, ethanol, and dimethylformamide . Industrially, it is synthesized via the catalytic oxidation of p-xylene using the Amoco process, which employs cobalt-manganese-bromide catalysts .

TPA is a critical precursor in manufacturing polyethylene terephthalate (PET), accounting for over 70% of global production . PET is widely used in textiles, packaging (bottles, films), and automotive components. Additionally, TPA derivatives are utilized in pharmaceuticals, coatings, and adhesives . Despite its industrial significance, TPA exhibits low biodegradability under anaerobic conditions, with inhibitory effects observed at concentrations exceeding 500 mg/L . Toxicological studies indicate hepatorenal toxicity in mammals, marked by elevated biomarkers like serum ALT and urinary NAG .

Scientific Research Applications

Industrial Applications

1.1 Polyester Production

  • Terephthalic acid is predominantly used in the manufacture of polyester fibers and resins. It is a vital component in producing PET, which is widely utilized in textiles and packaging materials.
  • Market Data : In 1993, global production of this compound was estimated at 17 to 21 million tonnes, with polyester fibers accounting for the majority of its use .

1.2 Plastics and Films

  • TPA is essential in creating various plastic products, including beverage bottles, food containers, and films. The versatility of PET allows it to be used in applications ranging from consumer goods to industrial packaging.
  • Case Study : A study highlighted the recovery of this compound from post-consumer PET through hydrothermal liquefaction (HTL), demonstrating its potential for recycling and sustainable production practices .

Pharmaceutical Applications

  • This compound serves as a raw material in the synthesis of certain pharmaceuticals. Its derivatives are used in drug formulations and as intermediates in chemical processes.
  • Health Considerations : Occupational exposure to this compound has been linked to hypersensitivity pneumonitis in workers involved in PET production, indicating the need for safety measures in industrial environments .

Environmental Applications

3.1 Green Chemistry Initiatives

  • Recent research focuses on producing this compound from renewable biomass sources, such as corn and sugar beet, which could significantly reduce greenhouse gas emissions associated with traditional production methods .
  • Experimental Findings : Studies have explored the solubility of this compound in ionic liquids to enhance its industrial processing efficiency, providing insights into more environmentally benign production methods .

Case Studies

Case Study Description Findings
Recovery from Post-consumer PlasticInvestigated hydrothermal liquefaction of PET to recover TPAEffective recovery method for new PET synthesis
Occupational Health ImpactReported hypersensitivity pneumonitis case linked to TPA exposureHighlighted health risks associated with TPA production
Pollution Control SystemDeveloped for a major chemical manufacturer during PTA productionSuccessfully managed VOC emissions during the process

Future Trends and Market Growth

The market for this compound is projected to grow at a compound annual growth rate (CAGR) of 8.5% from 2019 to 2024. This growth is driven by increasing demand for PET in various applications, including textiles and packaging . Innovations in production methods and recycling technologies are expected to further enhance its market viability.

Comparison with Similar Compounds

Structural and Functional Analogues

TPA belongs to the benzenedicarboxylic acid family, alongside its isomers isophthalic acid (IPA; 1,3-benzenedicarboxylic acid) and phthalic acid (PA; 1,2-benzenedicarboxylic acid). Emerging alternatives like 2,5-furandicarboxylic acid (FDCA) are also gaining attention as sustainable substitutes .

Table 1: Comparative Properties of TPA and Analogues

Property Terephthalic Acid (TPA) Isophthalic Acid (IPA) Phthalic Acid (PA) 2,5-Furandicarboxylic Acid (FDCA)
Structure 1,4-Benzenedicarboxylic acid 1,3-Benzenedicarboxylic acid 1,2-Benzenedicarboxylic acid 2,5-Furandicarboxylic acid
Solubility (Water) 0.017 g/100 mL 0.013 g/100 mL 7.4 g/100 mL ~0.5 g/100 mL (estimated)
Primary Uses PET production, coatings PET copolymers, resins Phthalate esters, alkyd resins Bio-based polymers (e.g., PEF)
Synthesis p-Xylene oxidation m-Xylene oxidation Naphthalene oxidation 5-HMF oxidation
Toxicity Hepatorenal toxicity Lower cytotoxicity vs. TPA Reproductive toxicity Under investigation

Key Differentiators

  • Chemical Reactivity : IPA’s meta-substitution reduces symmetry compared to TPA, leading to distinct crystallization behavior and polymer properties. IPA-based polyesters exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance resins .
  • Pharmaceutical Efficacy : IPA derivatives demonstrate superior anticancer activity relative to TPA. For example, IPA-based compound 9 inhibits EGFR and HER2 by 90% and 64%, respectively, outperforming TPA derivatives in cytotoxicity assays .
  • Sustainability : FDCA, derived from biomass (e.g., cellulose), is a renewable alternative for PET-like polymers (e.g., PEF). Electrochemical oxidation of 5-HMF to FDCA using NiOOH/CoOOH catalysts achieves yields comparable to TPA-based processes .

Industrial and Environmental Performance

  • Thermal Stability : TPA’s triclinic crystalline form (confirmed via XRD ) ensures high melting points (~300°C), critical for PET processing. IPA’s lower symmetry results in amorphous regions in copolymers, enhancing flexibility .
  • Biodegradability: While TPA is recalcitrant under anaerobic conditions, microbial fuel cells (MFCs) with modified anodes achieve >70% COD removal in wastewater treatment .
  • IPA exhibits lower acute toxicity, though long-term exposure risks require further study .

Biological Activity

Terephthalic acid (TPA), a key industrial chemical primarily used in the production of polyethylene terephthalate (PET), has garnered attention for its biological activity and potential health implications. This article explores the biological effects, toxicity, and environmental impact of TPA, drawing on diverse research findings and case studies.

This compound is an aromatic dicarboxylic acid with the molecular formula C10H6O4C_{10}H_{6}O_{4}. It is synthesized through various methods, including the oxidation of p-xylene. The compound is characterized by its low solubility in water, which poses challenges for its industrial applications and purification processes .

Biological Activity

Toxicological Profile

  • Acute and Chronic Toxicity : TPA exhibits low acute toxicity, with oral LD50 values exceeding 2000 mg/kg in rats, indicating minimal immediate health risks upon exposure . Chronic exposure studies reveal that high doses can lead to bladder calculi formation and hyperplasia in rats, primarily affecting the urinary tract .
  • Reproductive Effects : Although TPA is not classified as a reproductive toxicant, studies indicate postnatal developmental effects in offspring when maternal exposure occurs at high doses . The lowest observed adverse effect level (LOAEL) for developmental toxicity was approximately 1120 mg/kg body weight per day.
  • Genotoxicity : Research indicates that TPA does not exhibit genotoxic properties, as it failed to induce micronuclei formation in vivo in animal models .

Environmental Impact

TPA is considered non-toxic to aquatic organisms at concentrations below its solubility limit (approximately 15 mg/L at 10°C) . Toxicity tests have shown that the 96-hour LC50 for fish ranges from 798 to 1640 mg/L, suggesting a relatively low risk to aquatic life under typical environmental conditions.

Case Studies

  • Purified this compound Plant : A major chemical manufacturer implemented a pollution control system to manage halogenated volatile organic compounds (VOCs) emitted during TPA production. This case highlights the importance of environmental management practices in mitigating the ecological footprint of TPA manufacturing .
  • Recovery from Waste Plastics : A study demonstrated the recovery of TPA from post-consumer PET through hydrothermal liquefaction. This innovative approach not only recycles plastic waste but also provides a sustainable source of TPA for industrial use .

Research Findings

Recent studies have focused on enhancing the solubility of TPA through ionic liquids, which can dissolve TPA up to four times more effectively than conventional solvents like DMSO. This advancement could facilitate more efficient chemical transformations involving TPA .

Summary of Key Findings

Aspect Details
Chemical Formula C10H6O4C_{10}H_{6}O_{4}
Acute Toxicity (LD50) >2000 mg/kg in rats
Chronic Effects Bladder calculi and hyperplasia at high doses
Reproductive Toxicity Postnatal effects observed; not classified as a reproductive toxicant
Genotoxicity No significant genotoxic effects reported
Aquatic Toxicity LC50 values range from 798 to 1640 mg/L
Environmental Recovery Effective recovery from PET waste via hydrothermal liquefaction

Q & A

Basic Research Questions

Q. How can researchers determine the empirical formula of terephthalic acid using combustion analysis?

Combustion analysis involves oxidizing a known mass of TA and measuring CO₂ and H₂O produced. For example, burning 0.6943 g of TA yields 1.471 g CO₂ and 0.226 g H₂O. Calculate moles of carbon (from CO₂), hydrogen (from H₂O), and oxygen (by mass difference). The empirical formula (e.g., C₈H₆O₄) is derived from molar ratios . Validation requires repeating experiments and cross-checking with spectroscopic methods (e.g., NMR).

Q. What are the standard analytical methods for quantifying impurities in crude this compound?

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely used. CE, for instance, separates impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid (p-TOL) with precision. Dilution of samples can optimize peak resolution, and results should be validated against industrial standards (e.g., polarography) with <20% deviation .

Q. How do researchers design experiments to synthesize TA from bio-based feedstocks?

A common approach involves Diels-Alder reactions using oxidized 5-hydroxymethylfurfural (HMF) and ethylene. Solid Lewis acid catalysts (e.g., Sn-Beta, Zr-Beta) are tested for selectivity and yield. Key steps include:

  • Oxidizing HMF to maleic anhydride.
  • Performing Diels-Alder cycloaddition.
  • Oxidizing intermediates to TA. Bio-based carbon content is verified via isotopic analysis .

Advanced Research Questions

Q. How can catalytic systems for TA synthesis be optimized to improve selectivity and reduce byproducts?

Co/Mn/Br-based catalysts are standard for p-xylene oxidation to TA. Advanced optimization involves:

  • Adjusting metal ratios (e.g., Co:Mn molar ratios).
  • Introducing promoters (e.g., cerium) to enhance O₂ activation.
  • Testing solvent systems (acetic acid vs. water) to minimize diacid byproducts. Kinetic studies and in situ spectroscopy (e.g., FTIR) monitor intermediate formation .

Q. What methodologies resolve contradictions in spectroscopic data when characterizing TA derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Strategies include:

  • Conducting variable-temperature NMR to identify dynamic equilibria.
  • Comparing computational simulations (DFT) with experimental data.
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular ions. Cross-validation with X-ray crystallography is critical for structural assignments .

Q. How do researchers address challenges in scaling up bio-based TA synthesis from lab to pilot plant?

Key hurdles include catalyst deactivation and feedstock variability. Methodological steps:

  • Perform life-cycle assessment (LCA) to identify bottlenecks.
  • Use continuous-flow reactors to improve heat/mass transfer.
  • Screen heterogeneous catalysts (e.g., TiO₂-supported metals) for stability. Pilot studies must track yield, energy use, and purity across 10+ batches .

Q. Data Analysis & Validation

Q. What statistical approaches are used to analyze discrepancies in TA purity data across research studies?

Multivariate analysis (e.g., PCA) identifies variables (e.g., catalyst type, temperature) influencing purity. Outliers are assessed via Grubbs’ test. Meta-analyses should:

  • Normalize data using Z-scores.
  • Account for measurement techniques (e.g., HPLC vs. CE).
  • Report confidence intervals (95% CI) for comparative studies .

Q. How can researchers validate computational models for TA crystallization kinetics?

Molecular dynamics (MD) simulations of TA crystal growth are validated against:

  • Experimental induction times from turbidity measurements.
  • Scanning electron microscopy (SEM) images of crystal morphology.
  • Differential scanning calorimetry (DSC) for polymorph transitions. Discrepancies >10% require re-evaluating forcefield parameters .

Q. Synthesis & Catalysis

Q. What advanced characterization techniques are critical for studying TA-based metal-organic frameworks (MOFs)?

  • PXRD : Confirms phase purity and crystallinity.
  • BET Analysis : Measures surface area and pore size.
  • In Situ XAFS : Probes metal coordination changes during synthesis.
  • TGA-MS : Tracks thermal stability and decomposition pathways. Data interpretation requires alignment with simulated patterns (e.g., Mercury software) .

Q. How do researchers mitigate catalyst poisoning in TA production from lignin-derived feedstocks?

Lignin impurities (e.g., sulfur compounds) deactivate catalysts via adsorption. Solutions include:

  • Pretreating feedstocks with ion-exchange resins.
  • Designing poison-resistant catalysts (e.g., Pd@zeolite).
  • Monitoring active sites via operando XAS.
    Accelerated aging tests (100+ hours) assess long-term stability .

Q. Tables: Key Methodological Comparisons

Parameter Basic Method Advanced Method References
Impurity AnalysisCE with UV detectionLC-MS/MS with isotopic labeling
Catalyst ScreeningBatch reactor trialsHigh-throughput robotic platforms
Crystallization StudyOptical microscopySynchrotron X-ray tomography

Properties

IUPAC Name

terephthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array
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Related CAS

26876-05-1
Record name Polyterephthalic acid
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DSSTOX Substance ID

DTXSID6026080
Record name Terephthalic acid
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Molecular Weight

166.13 g/mol
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Physical Description

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder
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Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes)
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Flash Point

260 °C, 500 °F (260 °C) (Open cup)
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Solubility

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28
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Density

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51
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Vapor Pressure

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests...
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Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)
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Color/Form

Needles, White crystals or powder

CAS No.

100-21-0, 211863-90-0
Record name TEREPHTHALIC ACID
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Melting Point

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Terephthalic acid
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Terephthalic acid
Reactant of Route 4
Terephthalic acid
Reactant of Route 5
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Reactant of Route 6
Terephthalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.